molecular formula C21H19N3O B1220598 3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1220598
M. Wt: 329.4 g/mol
InChI Key: MHMXZDIZADPLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is a member of pyrimidines.

Scientific Research Applications

Synthesis and Impurity Analysis

The synthesis of complex organic compounds often results in the formation of various impurities, which are crucial for understanding the chemical behavior and stability of the main compound. In the context of 3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine, research into the synthesis of similar compounds, such as omeprazole (a proton pump inhibitor), highlights the importance of identifying and characterizing pharmaceutical impurities. These impurities can be utilized as standard references for further studies, contributing to the development of more efficient synthesis methods and the enhancement of compound purity (Saini et al., 2019).

Regioselectivity in Chemical Reactions

The study of regioselectivity, particularly in reactions forming pyrazolo[1,5-a]pyrimidines, is crucial for understanding how different substituents influence the outcome of chemical reactions. This knowledge is essential for designing synthesis pathways for compounds like this compound. Research in this area clarifies the regio-orientation issues and provides insights into achieving desired regioselectivity, enhancing the efficiency of synthetic processes (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis

The application of hybrid catalysts in the synthesis of pyrimidine derivatives, including those similar to this compound, is a significant area of research. These catalysts offer a versatile approach to synthesizing complex organic compounds, providing pathways to enhance reaction efficiency, selectivity, and sustainability. The development of novel hybrid catalysts can lead to more effective and environmentally friendly synthesis methods for such compounds (Parmar et al., 2023).

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H19N3O/c1-14-13-19(16-7-5-4-6-8-16)24-21(22-14)20(15(2)23-24)17-9-11-18(25-3)12-10-17/h4-13H,1-3H3

InChI Key

MHMXZDIZADPLOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

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